

# **Zetomipzomib: A New Frontier in Autoimmune Disease Management? A Comparative Analysis**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KH16      |           |
| Cat. No.:            | B12394532 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the long-term efficacy and safety of Zetomipzomib, a first-in-class selective immunoproteasome inhibitor. Drawing on available clinical trial data, this document compares Zetomipzomib with established treatments for lupus nephritis, a severe manifestation of systemic lupus erythematosus (SLE), offering a critical perspective on its potential role in the evolving landscape of autoimmune disease therapies.

Zetomipzomib (formerly KZR-616) is an investigational drug that represents a novel approach to treating autoimmune diseases. By selectively targeting the immunoproteasome, it aims to modulate the dysregulated immune response that drives these conditions, without causing broad immunosuppression.[1][2] Clinical trials have explored its utility in a range of autoimmune disorders, including lupus nephritis (LN), dermatomyositis (DM), polymyositis (PM), and autoimmune hepatitis (AIH). This guide synthesizes the current long-term efficacy and safety data for Zetomipzomib and places it in the context of current standard-of-care treatments for lupus nephritis, such as mycophenolate mofetil (MMF), voclosporin, and belimumab.

## Mechanism of Action: Targeting the Immunoproteasome

Zetomipzomib's therapeutic potential stems from its unique mechanism of action as a selective inhibitor of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is induced by inflammatory



cytokines like IFN- $\gamma$  and TNF- $\alpha$ . It plays a crucial role in T-cell differentiation, cytokine production, and the processing of antigens for presentation to the immune system. By inhibiting the immunoproteasome, Zetomipzomib can interfere with these key inflammatory pathways. This targeted approach is believed to offer a broad immunomodulatory effect while potentially avoiding the significant side effects associated with broader immunosuppressants.



Click to download full resolution via product page

**Caption:** Zetomipzomib's inhibition of the immunoproteasome pathway.

### **Long-Term Efficacy of Zetomipzomib**

The long-term efficacy of Zetomipzomib is being evaluated in several clinical trials. The MISSION Phase 2 trial provided key insights into its potential in lupus nephritis.

MISSION Phase 2 Trial (Lupus Nephritis):

This open-label study evaluated the efficacy and safety of Zetomipzomib in patients with active LN.[3]

- Primary Endpoint: A key outcome was the overall renal response (ORR), defined as a 50% or greater reduction in urine protein to creatinine ratio (UPCR) at the end of treatment.[4]
- Results: At 24 weeks, a clinically meaningful overall renal response was observed.[4] The treatment benefit was sustained or deepened after the end of treatment.[4] Many patients



also experienced reductions in extra-renal manifestations of lupus.[4]

## Comparative Efficacy with Alternatives in Lupus Nephritis

A direct head-to-head long-term comparison of Zetomipzomib with other lupus nephritis treatments is not yet available. However, we can compare the available data for each drug.



| Treatment                      | Trial/Study          | Duration      | Key Efficacy<br>Endpoints &<br>Results                                                                                                                                                 |
|--------------------------------|----------------------|---------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Zetomipzomib                   | MISSION Phase 2      | 24 weeks      | Overall Renal Response (ORR): Clinically meaningful response observed.[4]                                                                                                              |
| Mycophenolate Mofetil<br>(MMF) | Real-world study     | 20 years      | Remission: 60% complete remission and 16% partial remission at one year in patients with LN.[5] Low rates of renal flares with long-term maintenance therapy.                          |
| Voclosporin                    | AURORA 1 & 2         | 3 years       | Complete Renal Response (CRR): Significantly more patients on voclosporin achieved CR compared to placebo.[6][7][8] Reductions in proteinuria were maintained throughout the study.[7] |
| Belimumab                      | BLISS-LN & extension | Up to 7 years | Primary Efficacy Renal Response (PERR): Significantly more patients on belimumab achieved PERR compared to standard therapy alone.[9] Long-term                                        |



use reduced disease activity and organ damage accrual.[10] [11]

## **Long-Term Safety Profile of Zetomipzomib**

The safety and tolerability of Zetomipzomib have been assessed across its clinical development program.

- PRESIDIO Trial (Dermatomyositis and Polymyositis): The PRESIDIO study and its openlabel extension of up to 96 weeks showed that Zetomipzomib had a favorable long-term safety and tolerability profile.[12] There were no signs of immunosuppression.[12]
- MISSION Trial (Lupus Nephritis): In the MISSION study, Zetomipzomib was generally welltolerated, with adverse events being typically mild-to-moderate.[3][4]
- PORTOLA Trial (Autoimmune Hepatitis): The PORTOLA Phase 2a trial also demonstrated a favorable safety profile for Zetomipzomib.[13][14]

## Comparative Safety with Alternatives in Lupus Nephritis



| Treatment                   | Common Adverse Events                                                                 | Serious Adverse Events                                                                |
|-----------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Zetomipzomib                | Injection site reactions (mild to moderate).[3]                                       | Generally well-tolerated with no new safety signals in long-term extensions.[12]      |
| Mycophenolate Mofetil (MMF) | Leukopenia, nausea, diarrhea. [5] Herpes zoster, cytomegalovirus infections.[15] [16] | Serious infections.[15][16]                                                           |
| Voclosporin                 | Decreased glomerular filtration rate, hypertension.[6][17]                            | Generally well-tolerated with<br>no unexpected safety signals<br>over three years.[8] |
| Belimumab                   | Infusion reactions, infections.                                                       | No new safety concerns identified in long-term follow-up studies.[9]                  |

## **Experimental Protocols**

Zetomipzomib (MISSION Phase 2 Trial):

- Study Design: An open-label, single-arm study.[3][4]
- Patient Population: Patients with active lupus nephritis (Class III, IV, and V).
- Intervention: Zetomipzomib administered subcutaneously once weekly.[18]
- Primary Endpoint: Proportion of patients achieving an overall renal response (ORR), defined as a ≥50% reduction in UPCR from baseline at 24 weeks.[4]





Click to download full resolution via product page

Caption: Workflow of the MISSION Phase 2 clinical trial.

#### Voclosporin (AURORA 1 & 2 Trials):

- Study Design: Randomized, double-blind, placebo-controlled trials.[7]
- Patient Population: Patients with active lupus nephritis.
- Intervention: Voclosporin or placebo in combination with MMF and low-dose oral corticosteroids.[7]
- Primary Endpoint (AURORA 1): Complete renal response at 52 weeks.



Mycophenolate Mofetil (Real-world Study):

- Study Design: A long-term retrospective cohort study.[5]
- Patient Population: Patients with systemic lupus erythematosus, with a majority having lupus nephritis.[5]
- Intervention: Mycophenolate mofetil as maintenance therapy.[5]
- Endpoints: Rates of renal remission, flare, and progression to end-stage renal disease.[5]

Belimumab (BLISS-LN Trial):

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
- Patient Population: Patients with active lupus nephritis.
- Intervention: Intravenous belimumab or placebo in addition to standard therapy.
- Primary Endpoint: Primary Efficacy Renal Response (PERR) at Week 104.

### Conclusion

Zetomipzomib, with its targeted immunomodulatory mechanism, shows promise as a potential new therapeutic option for lupus nephritis and other autoimmune diseases. Early and midstage clinical trials have demonstrated a favorable safety profile and encouraging efficacy signals, particularly in achieving renal responses in patients with LN.

However, a comprehensive assessment of its long-term efficacy and safety requires the completion and full publication of ongoing and future Phase 3 trials, such as the PALIZADE study. Direct comparative data against established therapies like voclosporin and belimumab will be crucial in defining Zetomipzomib's precise role in the treatment paradigm for lupus nephritis. While the current data are promising, further research is needed to fully elucidate the long-term benefits and risks of this novel agent in the management of autoimmune diseases. The steroid-sparing potential and favorable safety profile observed thus far suggest that Zetomipzomib could fill an important unmet need for patients requiring long-term disease control.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and Efficacy of Long-term Voclosporin Treatment for Lupus Nephritis in the Phase
   3 AURORA 2 Clinical Trial Publications Lupus Forum [lupus-forum.com]
- 2. academic.oup.com [academic.oup.com]
- 3. lupus.bmj.com [lupus.bmj.com]
- 4. Kezar reports positive Phase II data of zetomipzomib for lupus nephritis [clinicaltrialsarena.com]
- 5. Mycophenolate Mofetil for Systemic Lupus Erythematosus: Our 20-Year Experience PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Long-Term Voclosporin Treatment for Lupus Nephritis in the Phase 3 AURORA 2 Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voclosporin for Lupus Nephritis: Assessment of Long-Term Safety and Efficacy Including Renal Outcome over Three Years of Treatment in the Phase 3 AURORA 1 and AURORA 2 Studies - ACR Meeting Abstracts [acrabstracts.org]
- 8. Long-Term Voclosporin Treatment Looks Promising for Lupus Nephritis Patients The Rheumatologist [the-rheumatologist.org]
- 9. Frontiers | Effectiveness and safety of Belimumab combined with standard therapy in severe active lupus nephritis requiring kidney replacement therapy: A case report and literature review [frontiersin.org]
- 10. lupusnewstoday.com [lupusnewstoday.com]
- 11. Long-Term Safety and Efficacy of Belimumab in Patients With Systemic Lupus
   Erythematosus: A Continuation of a Seventy-Six–Week Phase III Parent Study in the United
   States PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zetomipzomib Demonstrates Favorable Long-term Safety and Tolerability Profile Without Signs of Immunosuppression: Results from the PRESIDIO Study and Its Open-label Extension Study in Patients with Dermatomyositis and Polymyositis - ACR Meeting Abstracts [acrabstracts.org]
- 13. hcplive.com [hcplive.com]



- 14. Kezar Life Sciences Announces Positive Topline Results from the PORTOLA Phase 2a
   Trial Evaluating Zetomipzomib for the Treatment of Patients with Autoimmune Hepatitis (AIH)
   and Reports Fourth Quarter and Year End 2024 Financial Results BioSpace
   [biospace.com]
- 15. Long-term safety and effectiveness of mycophenolate mofetil in adults with lupus nephritis: a real-world study in Japan PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. physiciansweekly.com [physiciansweekly.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Zetomipzomib: A New Frontier in Autoimmune Disease Management? A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394532#assessing-the-long-term-efficacy-and-safety-of-zetomipzomib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com